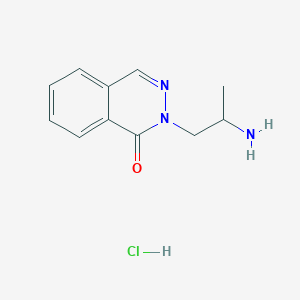

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride

Overview

Description

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride (2APHDH) is a small organic compound that is widely used in scientific research. It is a key intermediate in the synthesis of a variety of biologically active compounds, and has been studied for its potential therapeutic applications. 2APHDH has been used as a starting material in the synthesis of a variety of drugs, including antibiotics, antifungals, and anti-inflammatory agents. In addition, it has been studied for its ability to modulate the activity of various enzymes and receptors.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride has been synthesized through various methods, including zinc reduction of phthalazin-1(2H)-one and electrochemical reduction techniques. These processes are essential for producing this compound for further research and application (Bellasio, 1976).

Molecular Structure Analysis : The compound's molecular structure has been explored through different methods, such as X-ray crystallography, providing insight into its chemical properties and potential applications (Butler et al., 1990).

Chemical Properties and Reactions

Reactivity Studies : Research has been conducted on the reactivity of this compound, including its behavior in various chemical reactions. These studies are crucial for understanding how it can be used in different chemical processes (Kowalczyk, 2008).

Compound Derivatives : The formation of derivatives of this compound and their potential applications have been explored. This includes studying different substituted forms and their chemical behavior (Marxer et al., 1969).

Potential Applications in Pharmaceutical Research

Antimicrobial Activity : Some derivatives of 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride have been studied for their antimicrobial properties, indicating potential pharmaceutical applications (Salvi et al., 2010).

Immunosuppressive Activity : There's research on the compound's derivatives for immunosuppressive activity, which could have implications in treatments involving the immune system (Kiuchi et al., 2000).

Antioxidant and Antitumor Properties : Studies also include the investigation of its derivatives for antioxidant and antitumor activities, highlighting its potential in cancer research (Hamdy et al., 2013).

properties

IUPAC Name |

2-(2-aminopropyl)phthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8(12)7-14-11(15)10-5-3-2-4-9(10)6-13-14;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJWWDHCFGZQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride | |

CAS RN |

1423033-51-5 | |

| Record name | 1(2H)-Phthalazinone, 2-(2-aminopropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

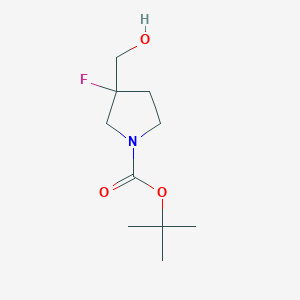

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

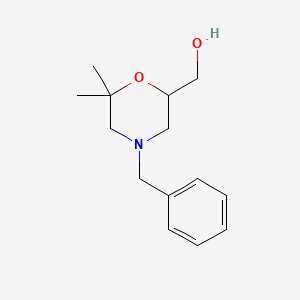

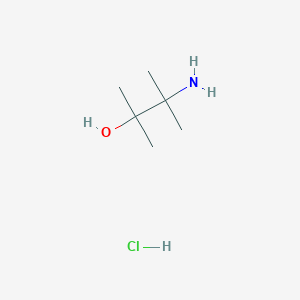

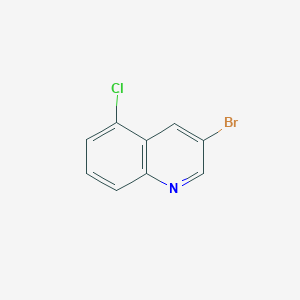

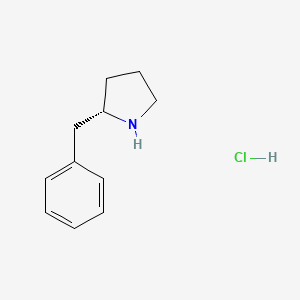

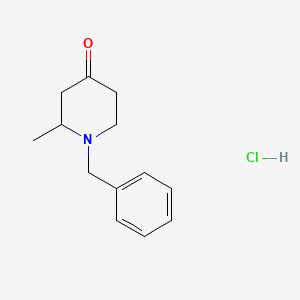

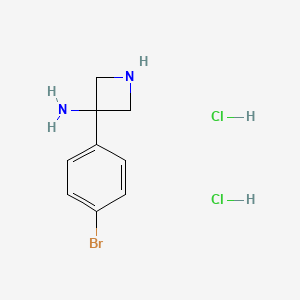

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)